2-[(2-Cyanophenyl)thio]-N,N-diethylbenzamide is a non-peptidic organic compound that has been primarily investigated for its interaction with the delta-opioid receptor (DOR) [, , ]. While its chemical structure shares similarities with other benzamide derivatives, its specific arrangement of functional groups, including the thioether linkage and cyano group, contributes to its unique pharmacological profile. Research on this compound predominantly focuses on its potential as a tool to understand DOR function and its implications in various neurological processes.
The synthesis of 2-[(2-Cyanophenyl)thio]-N,N-diethylbenzamide is a multi-step process. A key starting material is 1-allyl-trans-2,5-dimethylpiperazine, which undergoes optical resolution to obtain the enantiomerically pure (2S,5R)-isomer [, ]. This isomer is crucial for the stereoselective synthesis of the final compound. While the detailed synthetic route for 2-[(2-Cyanophenyl)thio]-N,N-diethylbenzamide itself is not explicitly described in the provided abstracts, its structural analogs, such as SNC80 [, , ], provide insight into the general synthetic strategy. This likely involves a series of reactions including alkylation, reduction, and amide bond formation to assemble the final structure.
While the provided abstracts do not detail specific chemical reactions of 2-[(2-Cyanophenyl)thio]-N,N-diethylbenzamide, they highlight reactions involving the synthesis of related compounds. For example, the preparation of radioiodinated analogs of DOR ligands involves oxidative radioiododestannylation of trans-vinyltributyltin precursors []. This suggests potential for radiolabeling 2-[(2-Cyanophenyl)thio]-N,N-diethylbenzamide for in vivo imaging and tracking studies.
2-[(2-Cyanophenyl)thio]-N,N-diethylbenzamide acts as an agonist at the DOR, meaning it binds to the receptor and activates it [, , , , ]. This activation triggers a cascade of intracellular signaling events mediated by G-proteins, ultimately leading to its observed pharmacological effects. The precise downstream signaling pathways and their contribution to specific behavioral outcomes require further investigation.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: